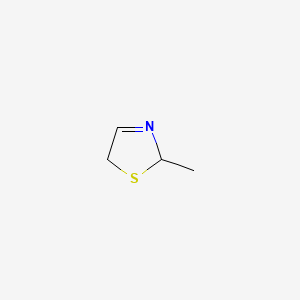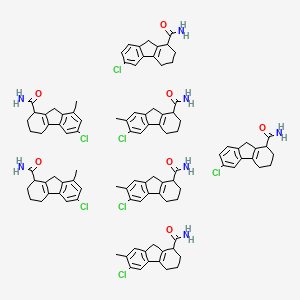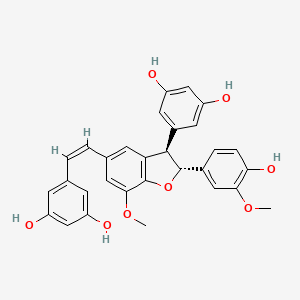
cis-Shegansu B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Shegansu B is a natural stilbene dimer isolated from the lianas of Gnetum cleistostachyum, a plant species found in the southern region of Yunnan province, China . This compound belongs to the oligostilbenes family, which are known for their diverse biological activities, including antifungal, protein kinase C inhibitory, anti-HIV, and cytotoxic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
cis-Shegansu B can be synthesized through an oxidative coupling reaction of (E)-isorhapontigenin using ferric chloride as an oxidant . The reaction is typically carried out in acetone at room temperature for 36 hours, resulting in the formation of several oligostilbenes, including this compound .
Industrial Production Methods
Industrial production of this compound primarily involves extraction from natural sources, such as the lianas of Gnetum cleistostachyum . The compound can be purified using aqueous or organic solvent extraction and separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
cis-Shegansu B undergoes various chemical reactions, including oxidative coupling, which is used in its synthesis . Other potential reactions include reduction, substitution, and other transformations typical for stilbene derivatives.
Common Reagents and Conditions
Oxidative Coupling: Ferric chloride in acetone at room temperature.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride could be used.
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or chlorine.
Major Products Formed
The major products formed from the oxidative coupling reaction of (E)-isorhapontigenin include this compound, bisisorhapontigenin A, and other oligostilbenes .
Aplicaciones Científicas De Investigación
cis-Shegansu B has shown promise in various scientific research applications:
Chemistry: Used as a model compound for studying oxidative coupling reactions and the synthesis of oligostilbenes.
Biology: Exhibits antifungal and protein kinase C inhibitory activities.
Medicine: Potential anti-HIV and cytotoxic activities, making it a candidate for cancer research.
Industry: Could be used in the development of new pharmaceuticals and bioactive compounds.
Mecanismo De Acción
Comparación Con Compuestos Similares
cis-Shegansu B is unique among stilbene dimers due to its specific structure and biological activities. Similar compounds include:
Bisisorhapontigenin A: Another stilbene dimer with anti-inflammatory activity.
Gnetuhainin P: Exhibits antioxidant activity.
Gnetulin: Another oligostilbene with distinct biological properties.
Propiedades
Fórmula molecular |
C30H26O8 |
|---|---|
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
5-[(Z)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H26O8/c1-36-26-13-18(5-6-25(26)35)29-28(19-11-22(33)15-23(34)12-19)24-9-17(10-27(37-2)30(24)38-29)4-3-16-7-20(31)14-21(32)8-16/h3-15,28-29,31-35H,1-2H3/b4-3-/t28-,29+/m1/s1 |
Clave InChI |
JZRNLEJUOUYRLZ-VSGOHBRASA-N |
SMILES isomérico |
COC1=CC(=CC2=C1O[C@H]([C@@H]2C3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)/C=C\C5=CC(=CC(=C5)O)O |
SMILES canónico |
COC1=CC(=CC2=C1OC(C2C3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)C=CC5=CC(=CC(=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



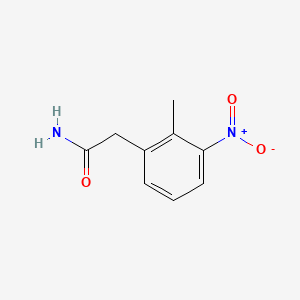
![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)
![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
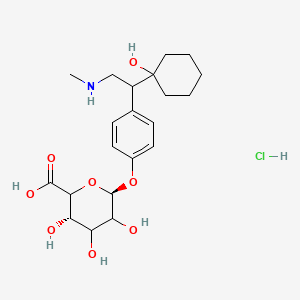
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
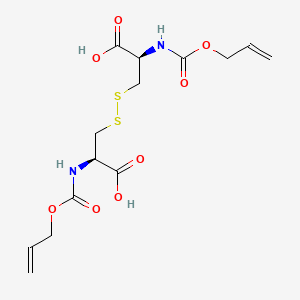
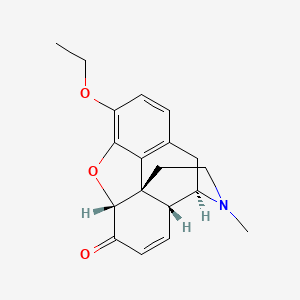
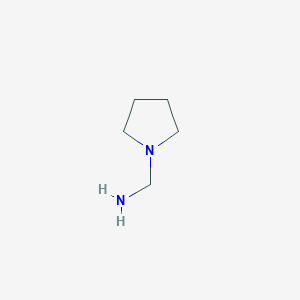
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
![2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid](/img/structure/B13403031.png)
